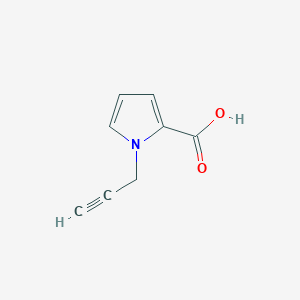
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid
概要
説明
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the prop-2-yn-1-yl group and the carboxylic acid functionality makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the N-alkylation of pyrrole-2-carboxylic acid with propargyl bromide. This reaction typically occurs in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions at the alkyne or pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid functionalities.
Reduction: Formation of 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid or 1-(propyl)-1H-pyrrole-2-carboxylic acid.
Substitution: Formation of various substituted pyrrole derivatives.
科学的研究の応用
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, the compound can interact with various molecular targets through its functional groups. For example, the alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole: Known for its nitrification inhibitory properties in agricultural applications.
1-(Prop-2-yn-1-yl)-1H-indole-5-carboxylate: Used in Sonogashira cross-coupling reactions.
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: Formed through cyclocondensation reactions.
Uniqueness
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring, an alkyne group, and a carboxylic acid functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
特性
IUPAC Name |
1-prop-2-ynylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,3-4,6H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDMBFZILHJOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665667 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733019-13-1 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


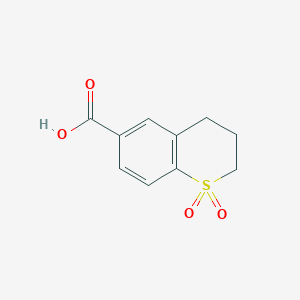
![2-[3-(1,3-Benzoxazol-2-yl)propyl]-1,3-benzoxazole](/img/structure/B1660139.png)
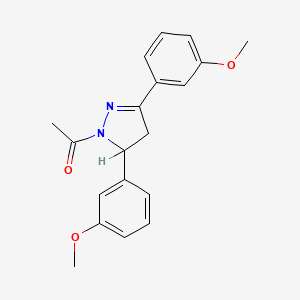
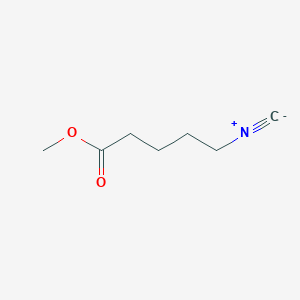
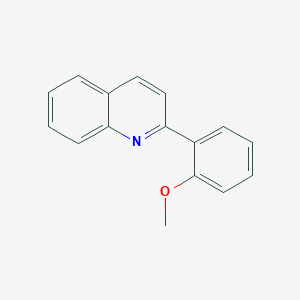
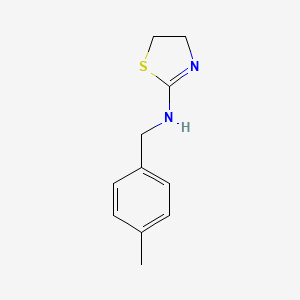
![3,11,18,26-Tetrazapentacyclo[26.2.2.213,16.15,9.120,24]hexatriaconta-1(31),5(36),6,8,13,15,20,22,24(33),28(32),29,34-dodecaene-4,10,19,25-tetrone](/img/structure/B1660144.png)
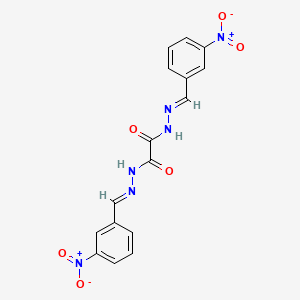
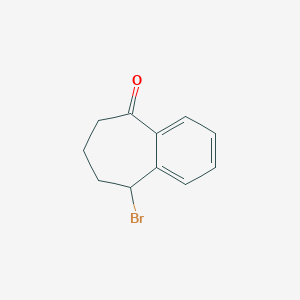
![1,3-Bis[(E)-naphthalen-1-ylmethylideneamino]urea](/img/structure/B1660153.png)
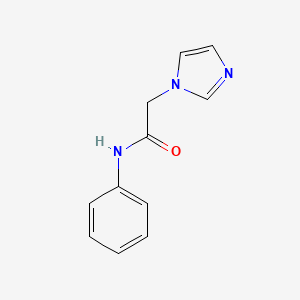
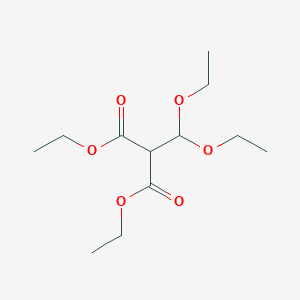
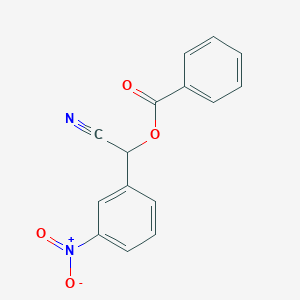
![1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1660159.png)
